molecular formula C10H10N2O B1354004 (2-Phenyl-1H-imidazol-4-yl)methanol CAS No. 43002-54-6

(2-Phenyl-1H-imidazol-4-yl)methanol

Cat. No. B1354004
CAS RN: 43002-54-6
M. Wt: 174.2 g/mol
InChI Key: GGRBEFVMJHQWFG-UHFFFAOYSA-N
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Description

“(2-Phenyl-1H-imidazol-4-yl)methanol” is a compound with the linear formula C10H10N2O . The title compound displays two predominant hydrogen-bonding interactions in the crystal structure .


Synthesis Analysis

Imidazoles, including “(2-Phenyl-1H-imidazol-4-yl)methanol”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “(2-Phenyl-1H-imidazol-4-yl)methanol” involves hydrogen-bonding interactions in the crystal structure . The first interaction is between the unprotonated imidazole N atom of one molecule and the hydroxy H atom of an adjacent molecule. The second interaction is between the hydroxy O atom of one molecule and the imidazole N-H group of a corresponding molecule .


Physical And Chemical Properties Analysis

“(2-Phenyl-1H-imidazol-4-yl)methanol” has a molecular weight of 174.2 and a linear formula of C10H10N2O . It is a solid at room temperature and has a melting point of 144-146°C .

Scientific Research Applications

Synthesis of Functional Molecules

Imidazole compounds, such as (2-Phenyl-1H-imidazol-4-yl)methanol, are key components in the synthesis of functional molecules used in various everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .

Therapeutic Potential

Imidazole compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . The derivatives of 1,3-diazole, a type of imidazole, show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Development of Anticancer Drugs

A Pd(II) complex derived from an imidazole compound has shown tumor inhibitory activity . The molecular docking study on the Pd(II) complex interaction with DNA further confirmed its inhibition ability, suggesting its potential applications as a potent anticancer drug .

4. Production of Di- and Tri-substituted Imidazolones The reaction involving imidazole compounds has been used in the production of di- and tri-substituted imidazolones . This highlights the versatility of imidazole compounds in the synthesis of various other heterocyclic compounds .

Development of Antihistaminic Agents

Imidazole compounds are used in the development of antihistaminic agents . For example, clemizole and astemizole, which contain the 1,3-diazole ring, are commercially available drugs used as antihistaminic agents .

Development of Antiulcer Drugs

Imidazole compounds are also used in the development of antiulcer drugs . Omeprazole and pantoprazole, which contain the 1,3-diazole ring, are examples of commercially available drugs used for their antiulcer properties .

Safety and Hazards

“(2-Phenyl-1H-imidazol-4-yl)methanol” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name

(2-phenyl-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRBEFVMJHQWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435236
Record name (2-Phenyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyl-1H-imidazol-4-yl)methanol

CAS RN

43002-54-6
Record name (2-Phenyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is it challenging to characterize the structure of (2-Phenyl-1H-imidazol-4-yl)methanol and its analogs using conventional 13C NMR in solution?

A1: (2-Phenyl-1H-imidazol-4-yl)methanol and its related 2-phenylimidazolecarbaldehydes exhibit tautomerization. [] This rapid interconversion between tautomeric forms leads to averaged signals in conventional 13C NMR spectra, resulting in poor resolution and often undetectable signals from the imidazole ring. []

Q2: How does 13C CP-MAS NMR overcome the limitations of solution-state NMR in characterizing (2-Phenyl-1H-imidazol-4-yl)methanol?

A2: 13C CP-MAS NMR is a solid-state NMR technique. In the solid state, the tautomerization process is slowed down compared to solution. [] This allows for the detection of distinct signals from individual carbon atoms in each tautomer, even if they coexist within the sample. [] The study found that both tautomeric forms of (2-Phenyl-1H-imidazol-4-yl)methanol likely coexist in the solid state, but their presence doesn't obscure the 13C CP-MAS NMR spectra. [] This makes 13C CP-MAS a powerful tool for the complete structural description of such tautomeric systems. []

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